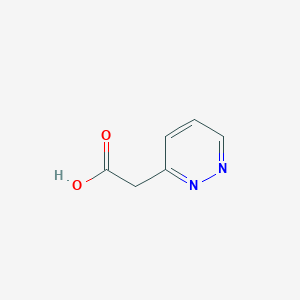

3-Pyridazineacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Pyridazineacetic acid is an organic compound with the chemical formula C6H6N2O2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its white crystalline appearance and solubility in water, ethanol, methanol, and ether .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazineacetic acid typically involves the reaction of pyridazine with acetic acid derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

化学反应分析

Willgerodt-Kindler Reaction (Patent CN103242222A)

This method produces 3-pyridineacetic acid hydrochloride via:

-

Step 1 : Reacting 3-acetylpyridine with sulfur and morpholine under reflux for 12 hours.

-

Step 2 : Removing morpholine via vacuum distillation, then hydrolyzing the intermediate with hydrochloric acid (20–37% concentration) under reflux for 4–10 hours.

-

Isolation : Concentrating the mixture, cooling for crystallization, and filtering yields the hydrochloride product in high purity .

Key Parameters :

| Component | Molar Ratio | Reaction Time | Yield Optimization |

|---|---|---|---|

| 3-Acetylpyridine | 1 | 12 hr (Step 1) | Morpholine (4–8 eq) |

| Sulfur | 1–1.2 | 4–10 hr (Step 2) | HCl (1:2.5–5 wt ratio) |

This method avoids recrystallization and reduces solvent waste compared to traditional routes .

Three-Component Arylation/Decarboxylation (J. Org. Chem. 2022)

A metal-free approach synthesizes pyridylacetic acid derivatives using:

-

Activation : Pyridine-N-oxides react with Meldrum’s acid derivatives (e.g., 2a ) via nucleophilic substitution.

-

Ring-Opening : The intermediate undergoes decarboxylative substitution with nucleophiles (e.g., alcohols, amines) .

Example Reaction :

Pyridine N oxide+Meldrum s acidTsCl Et3NIntermediateNaOMe MeOHPyridylacetic ester

Substrate Scope :

| Pyridine-N-oxide | Meldrum’s Acid | Nucleophile | Product Yield |

|---|---|---|---|

| 4-Methyl | 2a (R = Me) | MeOH | 63% |

| 2-Methyl | 2a | MeOH | 58% |

| Isoquinoline-N-oxide | 2a | MeOH | 45% |

This method achieves 4-position selectivity for pyridines and avoids decarboxylation-sensitive intermediates .

Nucleophilic Additions

-

Alcohols/Amines : Methanol, benzyl alcohol, and indoline react with Meldrum’s acid intermediates to form esters/amides (Table 3, ).

-

Organometallics : Iso-butylmagnesium bromide yields ketones (39% yield) .

Decarboxylation Sensitivity

Pyridylacetic acids are prone to decarboxylation under acidic/basic conditions, necessitating mild hydrolysis (e.g., NaOMe/MeOH) .

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Willgerodt-Kindler | High yield (∼70%), minimal purification | Requires corrosive HCl/morpholine |

| Three-Component | Broad substrate scope, metal-free | Moderate yields (45–65%) |

Structural Note

The term “3-pyridazineacetic acid” may refer to a pyridazine ring (two adjacent nitrogen atoms), but the cited literature exclusively addresses pyridine-based systems . Pyridazine derivatives would require distinct synthetic strategies not covered here.

For further details on pyridazine chemistry, consult specialized databases like Reaxys or SciFinder.

科学研究应用

3-Pyridazineacetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-Pyridazineacetic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and modulate the activity of specific ion channels and receptors.

相似化合物的比较

Pyridazine: A parent compound with similar structural features but different functional groups.

Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.

Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions within the ring.

Uniqueness: 3-Pyridazineacetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.

生物活性

3-Pyridazineacetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring, which contributes to its biological activity. The chemical formula is C7H7N2O2, with a molecular weight of approximately 151.14 g/mol. Its structure allows for various substitutions that can enhance its pharmacological properties.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance, a series of new pyridazinylacetic acid derivatives have been synthesized and tested for their ability to inhibit specific enzyme activities, demonstrating significant biological potential .

Table 1: Selected Derivatives and Their Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12.5 | |

| Pyridazinylacetamide | Antioxidant | 8.0 | |

| Pyridazinylurea derivatives | Anticancer | 5.5 |

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies indicate that these compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 32 µg/ml, indicating moderate to high efficacy .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound derivatives. These compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity have been reported as low as 8 µM, suggesting strong potential for therapeutic applications in oxidative stress management .

Anticancer Activity

Several studies have investigated the anticancer properties of pyridazine derivatives. Notably, certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values as low as 5.5 µM . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyridine-based compounds, including pyridazine derivatives. The results demonstrated that modifications on the pyridine ring significantly influenced antibacterial potency, with certain compounds achieving MICs in the low single-digit microgram range against resistant bacterial strains .

- Antioxidant Mechanism : In another investigation, the antioxidant activity of pyridazine derivatives was assessed using DPPH radical scavenging assays. The findings indicated that the presence of electron-donating groups on the pyridine ring enhanced the radical scavenging capacity, making these compounds suitable candidates for further development as antioxidant agents .

- Cytotoxicity in Cancer Cells : A recent study focused on the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results showed that specific substitutions on the pyridazine ring led to increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

属性

IUPAC Name |

2-pyridazin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHJUYXIHVKMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。